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VU0477886

Cat. No.: B1194952
M. Wt: 392.8
InChI Key: XBKGMJNNALFSAJ-UHFFFAOYSA-N
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Description

Overview of Metabotropic Glutamate (B1630785) Receptors (mGluRs) in Central Nervous System Physiology

Metabotropic glutamate receptors (mGluRs) are a family of G protein-coupled receptors (GPCRs) that play a crucial role in modulating synaptic transmission and neuronal excitability throughout the central nervous system (CNS). nih.govhellobio.comannualreviews.orgemory.edu Unlike ionotropic glutamate receptors, which are ligand-gated ion channels mediating rapid synaptic transmission, mGluRs influence neuronal activity through intracellular signaling cascades involving second messengers. nih.govhellobio.comnih.gov This modulation affects various CNS functions, including neuronal excitability and neurotransmitter release. emory.edu

The mGluR family consists of eight subtypes, categorized into three groups (Group I, Group II, and Group III) based on sequence similarity, pharmacological properties, and signal transduction mechanisms. hellobio.commdpi.com Group I includes mGlu1 and mGlu5, Group II includes mGlu2 and mGlu3, and Group III includes mGlu4, mGlu6, mGlu7, and mGlu8. hellobio.commdpi.com These receptors are widely distributed throughout the CNS and are found at both synaptic and extrasynaptic sites on neurons and glial cells. nih.gov

Significance of Metabotropic Glutamate Receptor Subtype 4 (mGlu4) in Neurotransmitter Regulation and Neurological Systems

Metabotropic glutamate receptor subtype 4 (mGlu4) is a member of the Group III mGluRs. nih.govmdpi.com It is predominantly localized to presynaptic terminals, where it functions as an auto- and heteroreceptor to control the synaptic release of neurotransmitters. nih.govnih.gov Activation of mGlu4 receptors typically inhibits neurotransmitter release, mediating an inhibitory effect at glutamatergic terminals and an excitatory effect at GABAergic terminals. nih.gov

mGlu4 receptors are expressed in several key brain regions, including the basal ganglia, hippocampus, hypothalamus, caudate nucleus, cortex, putamen, and cerebellum. nih.gov Their strategic localization, particularly in the basal ganglia (such as the striatum and subthalamic nucleus), highlights their significance in regulating motor circuits. nih.govtandfonline.com Due to its role in modulating neurotransmitter release and synaptic plasticity, mGlu4 has been implicated in various neurological and psychiatric conditions, including Parkinson's disease, chronic pain, anxiety disorders, and substance use disorders. hellobio.comnih.govtandfonline.comfrontiersin.orgpatsnap.comfrontiersin.orgnih.gov

Theoretical Framework of Allosteric Modulation for G Protein-Coupled Receptors (GPCRs)

G protein-coupled receptors (GPCRs), including mGluRs, possess complex structures with multiple binding sites. The orthosteric site is where the endogenous ligand (such as glutamate for mGluRs) typically binds to activate the receptor. Allosteric sites, distinct from the orthosteric site, offer alternative binding locations for modulatory compounds. mdpi.comfrontiersin.orgpatsnap.com

Allosteric modulation involves ligands binding to these allosteric sites, thereby influencing the receptor's response to its endogenous ligand. mdpi.comtandfonline.com This modulation can be positive (enhancing the receptor's response), negative (reducing the response), or neutral. mdpi.comscienceofparkinsons.com Positive allosteric modulators (PAMs) increase the affinity and/or efficacy of the orthosteric agonist, effectively amplifying the receptor's signaling when the endogenous ligand is present. mdpi.compatsnap.comscienceofparkinsons.com This mechanism offers several advantages over orthosteric agonism, including potentially greater subtype selectivity (as allosteric sites tend to be less conserved than orthosteric sites) and a more physiological modulation of receptor activity that is dependent on the presence and concentration of the endogenous neurotransmitter. frontiersin.orgpatsnap.comnih.govtandfonline.com

to VU0477886 as a Research Probe and Potential Therapeutic Lead

This compound is a chemical compound that has emerged as a potent and selective positive allosteric modulator (PAM) of the mGlu4 receptor. cymitquimica.comsmallmolecules.commedchemexpress.cnnih.govnih.gov Its identification and characterization have been significant in advancing the understanding of mGlu4 receptor function and its potential as a therapeutic target. nih.govnih.gov As a research probe, this compound allows for the selective investigation of mGlu4 receptor activation and its downstream effects in various biological systems. nih.gov

The compound's attractive pharmacological profile, including its potency, selectivity, and favorable pharmacokinetic properties, has positioned it as a potential therapeutic lead, particularly for neurological disorders where modulating mGlu4 activity is hypothesized to be beneficial. cymitquimica.comsmallmolecules.comnih.govresearchgate.net

Properties

Molecular Formula

C20H13ClN4O3

Molecular Weight

392.8

IUPAC Name

3-Amino-pyridine-2-carboxylic acid [3-chloro-4-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-phenyl]-amide

InChI

InChI=1S/C20H13ClN4O3/c21-14-10-11(24-18(26)17-15(22)6-3-9-23-17)7-8-16(14)25-19(27)12-4-1-2-5-13(12)20(25)28/h1-10H,22H2,(H,24,26)

InChI Key

XBKGMJNNALFSAJ-UHFFFAOYSA-N

SMILES

O=C(C1=NC=CC=C1N)NC2=CC=C(N(C(C3=C4C=CC=C3)=O)C4=O)C(Cl)=C2

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

VU0477886;  VU-0477886;  VU 0477886; 

Origin of Product

United States

Discovery and Medicinal Chemistry Research of Vu0477886

Historical Context of mGlu4 Positive Allosteric Modulator (PAM) Identification

The identification of PHCCC in 1996 marked a significant step in the study of mGlu4 allosteric modulation. nih.govuni-regensburg.de Subsequent research in 2003 revealed that the (-)-enantiomer of PHCCC was a moderately potent mGlu4 positive allosteric modulator, which spurred further validation and efforts to identify optimized allosteric compounds. nih.gov PHCCC demonstrated effectiveness in acute models of PD upon intracerebroventricular administration and was shown to potentiate the effects of L-AP4 on striatopallidal synapse function, supporting its relevance for modulating antiparkinsonian effects. nih.gov Early studies with PHCCC and other tool compounds reinforced the validation of mGlu4 as a target in various rodent and monkey models of PD. nih.govscite.ai While there has been limited interest in orthosteric mGlu4 ligands, the focus has largely shifted to the discovery and development of selective mGlu4 PAMs due to the challenges associated with orthosteric agonists and the unique structural characteristics of Class C GPCRs like mGlu4. nih.gov The search for selective compounds has led several research groups to investigate allosteric modulators as a path to optimizing potential ligands. nih.gov

Structure-Activity Relationship (SAR) Studies Guiding VU0477886 Development

Chemical Scaffolds and Core Structures Explored

The development of mGlu4 PAMs has involved the exploration of diverse chemical scaffolds and core structures. An optimization program based on a high-throughput screening (HTS) hit led to the identification of a variety of picolinamide-based mGlu4 PAMs. nih.gov Surveying bioisosteres of these initial hits resulted in the identification of preclinical candidates based on different head groups, such as a pyrazolo[4,3-b]pyridine head group. nih.govresearchgate.net Another area of focus involved functionalized picolinamides. nih.gov Beyond picolinamide (B142947) derivatives, other scaffolds have been explored, including a 1,4-thiazepane (B1286124) core identified through HTS, which, after optimization, yielded potent mGlu4 PAMs with good CNS penetration. researchgate.netresearchgate.net Novel 6-((1H-pyrazolo[4,3-b]pyridin-3-yl)amino-benzo[d]isothiazolole-3-carboxamides represent another scaffold investigated for improved metabolic clearance and CYP1A2 profiles. researchgate.net The medicinal chemistry efforts around the pharmacological tool (-)-PHCCC also led to the identification of potent and selective mGlu4 PAMs with improved properties. scite.ai

Systematic Optimization of Pharmacological Properties Leading to this compound

The development of this compound involved the systematic optimization of pharmacological properties, building upon the exploration of various chemical scaffolds. The optimization campaign focused on the picolinamide-derived family of mGlu4 PAMs. nih.govresearchgate.net A key aspect of this optimization was the identification of a 3-amino substituent to the picolinamide warhead, which was found to engender potency, CNS penetration, and in vivo efficacy. nih.govresearchgate.netresearchgate.netnih.gov This systematic optimization process aimed to improve properties such as potency, solubility, and pharmacokinetic profiles, which are critical for the successful development of CNS therapeutics. nih.govwiley.comnih.govpsu.edu

Through this optimization campaign, this compound emerged as a potent mGlu4 PAM. nih.govresearchgate.netnih.gov It demonstrated an EC50 of 95 nM and 89% Glu Max efficacy. nih.govresearchgate.netnih.gov this compound also exhibited an attractive DMPK profile with a brain:plasma Kp of 1.3, a rat CLp of 4.0 mL/min/kg, and a half-life (t1/2) of 3.7 hours. nih.govresearchgate.netnih.gov Furthermore, it showed robust efficacy in the haloperidol-induced catalepsy (HIC) preclinical model of PD. nih.govresearchgate.netnih.gov While this compound demonstrated many attractive properties, it did not advance as a backup candidate in some programs due to factors such as low unbound fraction (Fu), suboptimal multispecies pharmacokinetics, and poor projected human pharmacokinetics. nih.gov

Here is a summary of some pharmacological properties of this compound:

PropertyValue
mGlu4 PotencyEC50 = 95 nM nih.govresearchgate.netnih.gov
mGlu4 Efficacy89% Glu Max nih.govresearchgate.netnih.gov
Brain:Plasma Kp1.3 nih.govresearchgate.netnih.gov
Rat CLp4.0 mL/min/kg nih.govresearchgate.netnih.gov
Rat t1/23.7 hours nih.govresearchgate.netnih.gov

Molecular and Cellular Pharmacology of Vu0477886

Mechanism of Allosteric Interaction with mGlu4 Receptor

VU0477886 functions as a positive allosteric modulator of the mGlu4 receptor. nih.govresearchgate.net Allosteric modulators bind to a site distinct from the orthosteric binding site where the endogenous ligand, glutamate (B1630785), binds. mdpi.com This interaction modulates the receptor's response to the orthosteric agonist. nih.govmdpi.com

Binding Site Characterization and Conformational Changes Induced by this compound

While specific details on the precise binding site characterization of this compound were not extensively detailed in the search results, allosteric modulators of mGlu receptors typically bind within the transmembrane (7TM) domain. mdpi.comnih.gov The binding of allosteric modulators can induce conformational changes in the receptor structure. nih.govnih.govfrontiersin.orgelifesciences.orgnih.gov These changes, often in the 7TM domain, are crucial for modulating the receptor's activity and its coupling to intracellular signaling partners like G proteins. nih.govelifesciences.orgnih.gov The mGlu receptors function as dimers, and conformational changes upon ligand binding are transmitted from the extracellular Venus-Fly Trap (VFT) domain, where glutamate binds, to the 7TM domain. nih.govrochester.edu Allosteric modulators interacting with the transmembrane domain are required to stabilize the fully reoriented active dimer state. nih.gov

Potentiation of Orthosteric Agonist Activity (e.g., Glutamate)

As a positive allosteric modulator, this compound enhances the activity of the mGlu4 receptor in the presence of an orthosteric agonist, such as glutamate. nih.govresearchgate.net This potentiation means that for a given concentration of glutamate, the receptor response is increased when this compound is bound. Studies have shown that this compound is a potent mGlu4 PAM with an EC50 of 95 nM, demonstrating 89% of the maximum glutamate response in a calcium mobilization assay. nih.govresearchgate.net This indicates its ability to significantly enhance the functional response of mGlu4 to glutamate.

Receptor Selectivity and Specificity Profiling of this compound

Selective targeting of specific mGluR subtypes is important for therapeutic development to minimize off-target effects. mdpi.com this compound has been profiled for its selectivity.

Pharmacological Differentiation from Other mGluR Subtypes

This compound has demonstrated excellent selectivity versus other mGlu receptors. nih.gov This is a key characteristic for a potential therapeutic agent targeting mGlu4, as it suggests a lower likelihood of engaging other mGluR subtypes (mGluR1-3, 5-8) and thus potentially reducing unwanted effects mediated by those receptors. nih.gov

Intracellular Signaling Pathways Modulated by this compound through mGlu4 Activation

Activation of Group III mGlu receptors, including mGlu4, is canonically associated with coupling to inhibitory G proteins (Gi/o). nih.govuniprot.orgnih.gov This coupling leads to the inhibition of adenylyl cyclase activity, resulting in decreased intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP). nih.govuniprot.orgfrontiersin.org

Beyond the canonical cAMP pathway, mGlu4 activation can modulate other intracellular signaling cascades. Studies have indicated that mGluR4 activation can influence pathways such as the PTEN/AKT pathway and the Ca2+/ERK1/2 pathway. frontiersin.orgnih.gov For instance, mGluR4 activation has been shown to promote PTEN expression, which in turn can decrease Akt phosphorylation, impacting cell proliferation and differentiation. frontiersin.org Additionally, L-glutamate, acting via mGluR4, has been shown to regulate the Ca2+/ERK1/2 signaling pathway in some contexts. nih.gov While these pathways are linked to mGluR4 activation, the specific modulation by this compound would be through its action as a PAM, enhancing the effects of endogenous glutamate on these downstream signals.

Here is a summary of some of the intracellular signaling pathways modulated by mGlu4 activation:

PathwayCanonical Effect of mGlu4 ActivationPotential Additional Modulation
cAMPDecreased levelsInhibition of adenylyl cyclase activity
PTEN/AKTModulation (e.g., increased PTEN)Impact on cell proliferation and differentiation
Ca2+/ERK1/2ModulationRegulation of processes potentially including feeding decisions

G-Protein Coupling and Downstream Effector Systems

Metabotropic glutamate receptor subtype 4 (mGlu4) is a member of the Family C GPCRs and is known to primarily couple with inhibitory G proteins, specifically of the Gi/o family. Upon activation by its endogenous ligand, glutamate, the mGlu4 receptor undergoes a conformational change that facilitates the interaction with the heterotrimeric Gi/o protein complex. This interaction promotes the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit of the Gi/o protein. The GTP-bound Gα subunit then dissociates from the Gβγ dimer, and both the activated Gα-GTP and Gβγ subunits can interact with various downstream effector proteins, thereby propagating the signal within the cell.

In the case of Gi/o protein coupling, the primary downstream effector system affected is the adenylyl cyclase pathway. The activated Gαi/o subunit directly inhibits the activity of adenylyl cyclase, an enzyme responsible for catalyzing the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). This inhibition leads to a decrease in intracellular cAMP levels. While the Gβγ subunits can also interact with various effectors, their primary role in the context of Gi/o coupling often involves modulating ion channels, such as inwardly rectifying potassium channels.

As a positive allosteric modulator of mGlu4, this compound does not directly activate the receptor but enhances the sensitivity and/or efficacy of the receptor to its endogenous ligand, glutamate. nih.govnih.govglixxlabs.com This allosteric modulation is expected to potentiate the downstream signaling initiated by glutamate binding to mGlu4. Therefore, the presence of this compound is anticipated to enhance the Gi/o protein coupling and the subsequent inhibition of adenylyl cyclase activity induced by glutamate.

While the general mechanism of mGlu4 receptor signaling through Gi/o proteins is well-established, specific experimental data detailing the precise kinetics of G-protein coupling or a comprehensive profile of all downstream effector proteins modulated directly by this compound itself were not extensively available in the reviewed literature. However, its classification as an mGlu4 PAM strongly suggests its mechanism of action is mediated through this canonical Gi/o signaling pathway.

Receptor TargetG-Protein CouplingPrimary Effector Modulation (via Gαi/o)
Metabotropic Glutamate Receptor 4 (mGlu4)Gi/o ProteinInhibition of Adenylyl Cyclase

Second Messenger Cascades and Gene Expression Regulation

The inhibition of adenylyl cyclase by the activated Gi/o protein, downstream of mGlu4 receptor activation, leads to a significant decrease in the intracellular concentration of the second messenger, cyclic AMP (cAMP). cAMP is a crucial second messenger that regulates the activity of various intracellular proteins, most notably protein kinase A (PKA). Reduced levels of cAMP result in decreased activation of PKA.

PKA is a key enzyme involved in phosphorylating a wide range of substrate proteins, including enzymes, ion channels, and transcription factors. By decreasing PKA activity, this compound, through its action on mGlu4, is expected to alter the phosphorylation status of these downstream targets, thereby influencing various cellular processes.

Beyond the direct impact on PKA and its substrates, changes in second messenger levels, such as cAMP, can have broader effects on intracellular signaling networks. While the primary cascade involves the inhibition of adenylyl cyclase, other second messenger systems, such as the phospholipase C (PLC)/inositol trisphosphate (IP3)/diacylglycerol (DAG)/calcium pathway, are typically associated with Gq protein-coupled receptors, not Gi/o-coupled mGlu4 receptors. Therefore, this compound's direct impact on these pathways via mGlu4 is less likely.

The modulation of intracellular signaling cascades, particularly those involving protein kinases like PKA, can ultimately influence gene expression. Altered PKA activity can affect the phosphorylation and activity of transcription factors, which in turn bind to specific DNA sequences and regulate the transcription of target genes. This provides a mechanism by which signaling events at the cell membrane, initiated by receptor activation, can lead to long-term changes in cellular function through the regulation of protein synthesis.

However, specific research findings detailing the precise gene expression changes induced by this compound were not identified in the consulted literature. While it is theoretically plausible that chronic or specific patterns of mGlu4 activation modulated by this compound could lead to alterations in gene expression profiles, experimental evidence directly demonstrating this effect of this compound was not available. Future research may further elucidate the extent to which this compound influences gene expression patterns downstream of mGlu4 activation.

Second MessengerAffected PathwayExpected Impact (via mGlu4/Gi/o)Downstream KinasePotential Influence on Gene Expression
cAMPAdenylyl CyclaseDecreased LevelsPKAPotential, via transcription factor modulation

Preclinical Pharmacological Characterization of Vu0477886

In Vitro Functional Assays for mGlu4 Activation

In in vitro functional assays, VU0477886 has been characterized as a potent activator of mGlu4 receptors. Research indicates that this compound exhibits an EC50 value of 95 nM. medchemexpress.cnscite.aiscispace.com Furthermore, it demonstrates a significant level of efficacy, reaching 89% of the maximal glutamate (B1630785) effect (89% Glu Max). medchemexpress.cnscite.aiscispace.com These findings establish this compound as a potent mGlu4 PAM in controlled laboratory settings.

Ex Vivo and In Vivo Neurotransmitter Release Modulation Studies

The activity of mGlu4 receptors, primarily located presynaptically, is known to modulate neurotransmitter release. As an mGlu4 PAM, this compound is expected to influence the release of neurotransmitters, particularly glutamate and GABA, within specific brain regions. Studies have shown that this compound possesses favorable pharmacokinetic properties, including central nervous system (CNS) penetration, which is essential for in vivo activity. medchemexpress.cnscite.aiscispace.com Its efficacy has been demonstrated in a preclinical model of Parkinson's disease, the haloperidol-induced catalepsy model medchemexpress.cnscite.aiscispace.comnih.govnih.gov, which is associated with dysfunction in basal ganglia neurotransmission.

Impact on Glutamate and GABA Release in Specific Brain Regions

While specific detailed data on the quantitative impact of this compound on glutamate and GABA release in defined brain regions was not extensively detailed in the provided search results, the known function of mGlu4 receptors provides context. mGlu4 receptors are involved in modulating both excitatory (glutamatergic) and inhibitory (GABAergic) transmission, particularly within the basal ganglia. glixxlabs.com The therapeutic rationale for targeting mGlu4 with PAMs in conditions like Parkinson's disease is linked to normalizing the activity of the indirect pathway within the basal ganglia circuitry, which heavily relies on the balance of glutamate and GABA signaling. scite.ai

Presynaptic versus Postsynaptic Mechanisms of Action

Metabotropic glutamate receptor subtype 4 (mGlu4) is predominantly localized to presynaptic terminals. scite.ai This presynaptic localization suggests that mGlu4 PAMs like this compound exert their effects by modulating neurotransmitter release from these terminals. Activation of presynaptic mGlu4 receptors typically leads to an inhibition of neurotransmitter release. Therefore, a positive allosteric modulator like this compound would enhance this inhibitory effect, leading to a reduction in the release of the primary neurotransmitter from the neuron expressing the receptor.

Electrophysiological Investigations of Synaptic Plasticity and Transmission

Electrophysiological studies are crucial for understanding how compounds affect synaptic function, including the strength and timing of neuronal communication and long-term changes in synaptic efficacy (plasticity). While the provided search results highlight the preclinical characterization of this compound and its activity as an mGlu4 PAM, specific detailed electrophysiological data, such as direct recordings of excitatory postsynaptic currents (EPSCs) or inhibitory postsynaptic currents (IPSCs) modulated by this compound, were not available.

Modulation of Excitatory and Inhibitory Postsynaptic Currents (EPSCs/IPSCs)

Specific data demonstrating the direct modulation of EPSCs and IPSCs by this compound was not found within the scope of the provided search results. However, based on the known function of presynaptic mGlu4 receptors in inhibiting neurotransmitter release, it can be inferred that this compound, by enhancing mGlu4 activity, would likely lead to a reduction in either excitatory or inhibitory postsynaptic currents, depending on the type of neuron expressing the mGlu4 receptor and the neurotransmitter it releases.

Preclinical Pharmacokinetic and Pharmacodynamic (PK/PD) Correlation Studies

Pharmacokinetic/pharmacodynamic (PK/PD) models are mathematical expressions designed to predict the time course of a drug's effect based on its dose chimia.ch. Pharmacokinetics describes how the body affects a drug through absorption, distribution, metabolism, and excretion, while pharmacodynamics relates the drug's concentration to its pharmacological effect chimia.ch. Mechanistic PK/PD models can integrate drug-target interaction kinetics to predict activity chimia.ch.

For this compound, preclinical studies have characterized its pharmacokinetic profile, particularly focusing on aspects relevant to its central nervous system (CNS) activity as a metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator (PAM) who.intnih.gov. An attractive DMPK (drug metabolism and pharmacokinetics) profile is crucial for CNS-penetrant compounds who.intnih.gov.

Brain Penetration and Distribution in Animal Models

Assessment of brain penetration is a critical component of the preclinical characterization of compounds intended for CNS targets like mGlu4 receptors who.intnih.gov. Studies involving this compound have evaluated its distribution in animal models, specifically rats.

This compound has demonstrated favorable CNS penetration in rats. Its brain:plasma Kp ratio was reported as 1.3, indicating that the concentration of this compound in the brain is higher than or equal to that in the plasma who.intnih.gov. In one study following oral administration in a haloperidol-induced catalepsy (HIC) model, total brain levels reached 334 nM, which was more than double the rat mGlu4 PAM EC50 (128 nM) nih.gov.

Further pharmacokinetic parameters evaluated in rats include plasma clearance (CLp) and half-life (t1/2). This compound exhibited a rat plasma clearance of 4.0 mL/min/kg and a half-life of 3.7 hours who.intnih.gov.

The observed brain exposure and pharmacokinetic properties support the potential for this compound to engage its target within the CNS.

ParameterValue (Rat)Source
Brain:Plasma Kp Ratio1.3 who.intnih.gov
Plasma Clearance (CLp)4.0 mL/min/kg who.intnih.gov
Half-life (t1/2)3.7 hours who.intnih.gov
Total Brain Level (after oral dose in HIC study)334 nM nih.gov nih.gov
Rat mGlu4 PAM EC50128 nM nih.gov nih.gov

Target Engagement Biomarker Development

Target engagement biomarkers are valuable tools in drug development, particularly in early phases, as they can demonstrate that a drug candidate interacts with its intended molecular target in the relevant tissue and elicits a biological response. For CNS-acting compounds like mGlu4 PAMs, confirming target engagement in the brain is essential.

Biomarkers can indicate that a biological response, potentially beneficial or harmful, has occurred in an individual exposed to a medical product. Useful biomarkers for early studies include those that show target engagement, indicating that a drug candidate reaches the target in the relevant organ and triggers a response.

Preclinical Efficacy Studies of Vu0477886 in Disease Models

Evaluation in Rodent Models of Parkinson's Disease Motor Deficits

Rodent models are widely used in Parkinson's disease research to assess potential treatments for motor symptoms. These models include pharmacologically induced conditions like haloperidol-induced catalepsy and neurotoxin-induced lesions such as the 6-hydroxydopamine (6-OHDA) model. nih.gov

Haloperidol-Induced Catalepsy (HIC) Reversal

Haloperidol-induced catalepsy is a standard preclinical model used to evaluate potential antiparkinsonian agents. nih.govresearchgate.netnih.gov Catalepsy, a state of immobility, is induced by haloperidol, a D2 dopamine (B1211576) receptor antagonist. tubitak.gov.trglobalresearchonline.net Reversal of this catalepsy indicates a potential to counteract motor rigidity and akinesia, core symptoms of Parkinson's disease. VU0477886 has demonstrated robust efficacy in reversing haloperidol-induced catalepsy in rats. nih.govresearchgate.net In one study, a 1 mg/kg oral dose of this compound was found to be as effective as a preclinical candidate compound, VU0418506, in reversing catalepsy induced by 1.5 mg/kg haloperidol. nih.gov

CompoundDose (mg/kg, p.o.)Effect on HIC ReversalComparison to Vehicle
This compound1Efficaciousp < 0.05
VU0418506-Efficaciousp < 0.05

*Statistical significance indicated compared to the vehicle group. Data derived from a study using 9-10 rats per group. nih.gov

6-Hydroxydopamine (6-OHDA) Lesion Model Behavioral Assessments

The 6-OHDA lesion model involves the selective destruction of dopaminergic neurons, mimicking the neurodegeneration seen in Parkinson's disease. mdpi.comscantox.comresearchgate.netmdbneuro.comnih.gov Unilateral lesions lead to motor and behavioral asymmetries that can be assessed using various tests. scantox.comresearchgate.netmdbneuro.com Common behavioral assessments in this model include tests measuring spontaneous motor activity, forelimb use asymmetry (e.g., cylinder test), and drug-induced rotational behavior (e.g., apomorphine (B128758) or amphetamine-induced rotation). scantox.comresearchgate.netmdbneuro.com The severity of motor deficits and the degree of dopaminergic denervation are assessed through these tests and often correlated with histological or biochemical markers like tyrosine hydroxylase (TH) staining. scantox.comresearchgate.netnih.gov While the search results confirm the use of the 6-OHDA model and relevant behavioral tests in preclinical Parkinson's research mdpi.comscantox.comresearchgate.netmdbneuro.comnih.gov, specific detailed findings regarding this compound's performance in these particular behavioral assessments within the 6-OHDA lesion model were not explicitly available in the provided snippets.

Assessment of L-DOPA-Induced Dyskinesia (LID) Attenuation

L-DOPA-induced dyskinesia (LID) is a significant motor complication that arises from long-term L-DOPA therapy in Parkinson's disease. biorxiv.orgresearchgate.netnih.govd-nb.info This condition involves involuntary movements and is often studied in 6-OHDA-lesioned rodents treated chronically with L-DOPA. biorxiv.orgnih.govd-nb.info Assessment of LID typically involves scoring abnormal involuntary movements (AIMs). biorxiv.orgd-nb.info While the provided information discusses L-DOPA-induced dyskinesia and strategies for its attenuation in preclinical models biorxiv.orgresearchgate.netnih.govd-nb.infonih.gov, specific data detailing the effects of this compound on L-DOPA-induced dyskinesia attenuation were not found in the search results.

Exploratory Research in Other Central Nervous System Disorders

Beyond Parkinson's disease, preclinical research sometimes explores the potential of compounds in models of other CNS disorders, including those related to anxiety and pain.

Anxiety-Related Behavior in Preclinical Paradigms

Animal models of anxiety disorders are used to investigate the neurobiological basis of anxiety and evaluate potential anxiolytic compounds. nih.govscielo.brnih.gov These models often involve exposing rodents to novel or aversive environments that elicit anxiety-like behaviors, such as the elevated plus maze, light-dark box, and open field tests. scielo.brnih.gov While mGlu4 PAMs, the class of compound to which this compound belongs, have been explored in models of antidepressant action targetmol.cn, specific detailed findings regarding this compound's effects on anxiety-related behavior in preclinical paradigms were not available in the provided search results.

Advanced Preclinical Research Methodologies and Translational Insights

Development and Application of Radioligands for Positron Emission Tomography (PET) Imaging of mGlu4 Receptors

Positron Emission Tomography (PET) imaging is a crucial translational molecular imaging modality that allows for the visualization and quantification of biological processes, including receptor expression and occupancy, in living subjects acs.org. The development of selective radioligands for mGlu4 receptors is essential for PET imaging to study the distribution of these receptors in the brain under physiological and pathological conditions and to assess target engagement of potential therapeutic compounds like VU0477886 michaeljfox.orgresearchgate.net.

Developing PET radioligands for mGlu4 receptors, particularly those targeting the allosteric site modulated by PAMs, presents specific challenges acs.orgresearchgate.net. However, progress has been made in this area. For instance, a carbon-11 (B1219553) labeled mGlu4 PAM, [¹¹C]ML128 (also known as VU0361737), was developed as a PET radiotracer nih.gov. Studies in rats showed that [¹¹C]ML128 accumulated in brain areas known to express mGlu4, such as the striatum, thalamus, hippocampus, cerebellum, and olfactory bulb nih.gov. Blocking studies with an mGlu4 modulator decreased [¹¹C]ML128 accumulation, supporting its specificity nih.gov. Another radioligand, [¹¹C]PXT012253, an mGlu4 allosteric site binder, was characterized in nonhuman primates and showed promising properties as a PET radioligand for mGlu4 allosteric modulators researchgate.netresearchgate.net. More recently, an ¹⁸F-labeled mGlu4 radioligand, [¹⁸F]3 (KALB001), has been developed and evaluated, showing brain penetration and accumulation in mGlu4-rich regions in monkeys, although rodent studies indicated fast washout acs.orgnih.gov.

While the direct application of these specific radioligands for PET imaging studies with this compound is not explicitly detailed in the search results, the development and characterization of these mGlu4-selective PET tracers are critical steps that pave the way for future studies to assess the brain penetration, distribution, and target occupancy of compounds like this compound in vivo. Such studies would be invaluable for understanding the pharmacokinetic and pharmacodynamic properties of this compound and informing clinical translation.

Genetic Models and Gene Editing Approaches in mGlu4 Research (e.g., mGlu4 Knock-out Studies)

Genetic models, particularly knockout mice, have been instrumental in elucidating the physiological functions of mGlu4 receptors and validating them as therapeutic targets nih.govguidetopharmacology.orgresearchgate.netfrontiersin.org. Studies using mGlu4 knockout (mGlu4⁻/⁻) mice have provided significant insights into the behavioral roles of this receptor.

Research comparing the phenotypes of mGlu4⁻/⁻ mice with those deficient in other group III mGlu receptors (mGlu7 and mGlu8) indicates that mGlu4 is particularly involved in startle and motivational processes researchgate.netresearchgate.net. mGlu4⁻/⁻ mice have shown lower levels of anxiety in behavioral tests like the open field and elevated zero maze compared to wild-type and other knockout lines nih.govresearchgate.net. They also exhibit altered spatial learning and memory and a resistance to chemically-induced absence seizures guidetopharmacology.org. Studies have also demonstrated that mGlu4⁻/⁻ mice, while having normal spontaneous motor activity, display deficiencies in learning complex motor tasks guidetopharmacology.org. Furthermore, the effect of the orthosteric mGlu4 agonist L-AP4 on synaptic transmission is absent in slices obtained from mGlu4⁻/⁻ mice, confirming the specificity of mGlu4-mediated effects frontiersin.org.

While these studies primarily focus on the effects of lacking the mGlu4 receptor, they establish the physiological relevance of mGlu4 in various neurological functions. This foundational knowledge derived from genetic models is crucial for understanding the potential therapeutic effects of mGlu4 PAMs like this compound, which aim to enhance the activity of the receptor. Future research could potentially involve administering this compound to specific genetic models (e.g., disease models with intact mGlu4 receptors) to assess its ability to ameliorate phenotypes linked to mGlu4 dysfunction.

Comparative Preclinical Effectiveness and Advantages of this compound within the mGlu4 PAM Class

This compound has been characterized as a potent and selective mGlu4 PAM nih.govmedchemexpress.com. Preclinical studies have investigated its effectiveness, particularly in rodent models of Parkinson's disease nih.govmedchemexpress.com.

In a standard preclinical model of Parkinson's disease, the haloperidol-induced catalepsy (HIC) model, this compound demonstrated robust efficacy in reversing catalepsy nih.govresearchgate.net. At a dose of 1 mg/kg orally, this compound was found to be as efficacious as a previously identified preclinical candidate mGlu4 PAM, VU0418506 nih.gov. This compound also exhibited favorable pharmacokinetic properties, including good central nervous system (CNS) penetration with a brain:plasma Kp ratio of 1.3 nih.govmedchemexpress.comresearchgate.net.

The mGlu4 PAM class, in general, is considered a promising approach for treating Parkinson's disease and other neurological disorders due to the potential to modulate glutamatergic signaling and restore neuronal balance patsnap.comtandfonline.comtandfonline.com. PAMs offer advantages over orthosteric agonists by enhancing the effect of endogenous glutamate (B1630785) only when it is present, potentially leading to a more physiological modulation of receptor activity and a reduced risk of desensitization or overstimulation patsnap.comtandfonline.com.

While VU0477876 showed promising preclinical efficacy in the HIC model and favorable pharmacokinetic properties, the search results also mention that neither this compound nor another related compound, VU0483872, advanced as backups to VU0418506 due to factors such as low unbound fraction (Fu), suboptimal multispecies pharmacokinetics, and poor projected human pharmacokinetics nih.gov. This highlights the challenges in translating preclinical findings to clinical success and the importance of comprehensive preclinical characterization, including comparative studies with other compounds within the same class.

Other mGlu4 PAMs, such as ADX88178 and Foliglurax (formerly PXT002331), have also been evaluated in preclinical models of Parkinson's disease tandfonline.comaddextherapeutics.comnih.govnih.gov. ADX88178 showed potential to ameliorate Parkinsonian symptoms in rodent models addextherapeutics.com. Foliglurax advanced to clinical trials but failed to demonstrate efficacy against established dyskinesia in a Phase II study, despite showing some positive results in earlier preclinical primate models researchgate.netnih.gov. This underscores the variability in preclinical outcomes among different mGlu4 PAMs and the complexities of predicting clinical efficacy.

Comparative studies evaluating this compound directly against a broad panel of other mGlu4 PAMs in various preclinical models and across different species would provide a clearer understanding of its relative effectiveness and potential advantages or disadvantages. The preclinical data available for this compound suggest it is a potent and brain-penetrant mGlu4 PAM with efficacy in a rodent model of Parkinson's disease, positioning it as a valuable tool compound for further research into the therapeutic potential of mGlu4 activation.

Future Directions and Emerging Research Avenues for Vu0477886

Exploration of Unconventional mGlu4 Receptor Functions and Associated Pathophysiologies

While mGlu4 receptors are well-established for their role in modulating neurotransmission, particularly in the basal ganglia, future research can delve into their less conventional functions and their involvement in a broader range of pathophysiological conditions. The understanding that selective activation of mGlu4 can alleviate pain hypersensitivity while leaving acute pain unchanged suggests a potential role in chronic pain states, an area ripe for further exploration using tools like VU0477886.

Furthermore, emerging research suggests a potential link between mGlu4 receptors and the kynurenine (B1673888) pathway, which is implicated in schizophrenia. Investigating how mGlu4 PAMs like this compound interact with this pathway could reveal novel therapeutic strategies for psychiatric disorders. The existence of mGlu2-mGlu4 heterodimers in the brain, with their functions yet largely unknown, presents another unconventional area for investigation. Compounds like this compound could be instrumental in dissecting the specific roles and pharmacological properties of these heterodimers, potentially uncovering new therapeutic targets or mechanisms.

Development of Novel Research Tools and Genetic Strategies for mGlu4 Investigation

The advancement of mGlu4 research is heavily reliant on the availability of selective and versatile research tools. This compound, by serving as an in vivo tool compound, contributes to this by enabling the study of mGlu4 potentiation and PK/PD relationships. The development of novel tools, such as the recently reported light-regulated positive and negative allosteric modulators of mGlu4, offers unprecedented spatial and temporal control over receptor activity. These optopharmacological tools, in conjunction with pharmacological agents like this compound, can provide a more nuanced understanding of mGlu4 function in complex neural circuits, such as those involved in pain pathways.

Moreover, the creation of innovative tools like nanobodies that can discriminate between mGlu4 homodimers and heterodimers represents a significant step forward in dissecting the roles of these distinct receptor populations. Future research can leverage such nanobodies and potentially develop genetic strategies, such as conditional knockout or knock-in models targeting specific mGlu4 dimer populations or signaling pathways, to further elucidate the precise contributions of mGlu4 in various physiological and pathological contexts. The co-operative binding characteristics of mGlu4 allosteric modulators also highlight the need for carefully developed binding assays and data analysis methods to accurately assess their interactions and inform drug discovery efforts.

Targeted Delivery Systems and Nanotechnology Applications for this compound

Given the therapeutic potential of targeting mGlu4 receptors for central nervous system disorders, the development of targeted delivery systems and the application of nanotechnology could enhance the efficacy and specificity of compounds like this compound. While the search results did not specifically mention targeted delivery of this compound, the broader fields of targeted drug delivery and nanotechnology are actively being explored for improving the delivery of therapeutic agents, particularly to the brain.

Nanoparticles, for instance, have shown promise in enhancing drug efficacy and minimizing side effects by enabling targeted delivery, improving drug stability and bioavailability, and reducing toxicity to healthy tissues. Future research could investigate encapsulating this compound within various nanocarriers, such as liposomes, polymeric nanoparticles, or extracellular vesicles, to improve its brain penetration, reduce off-target effects, and potentially allow for lower dosing. Targeted delivery strategies could involve conjugating this compound or its nanocarriers with ligands that bind to specific receptors or transporters enriched in the desired brain regions or on specific cell types expressing mGlu4 receptors.

Integration of Omics Data (e.g., Proteomics, Metabolomics) to Elucidate Downstream Effects of this compound

Understanding the full impact of mGlu4 modulation by compounds like this compound requires a comprehensive analysis of the downstream molecular changes. The integration of various omics datasets, such as proteomics and metabolomics, can provide a global view of the biological pathways and networks affected by mGlu4 potentiation.

Proteomics can reveal changes in protein expression levels, post-translational modifications, and protein-protein interactions following treatment with this compound, shedding light on the signaling cascades and cellular processes modulated by mGlu4 activation. Metabolomics, on the other hand, can identify alterations in the levels of small molecules involved in metabolism, neurotransmission, and other cellular functions, offering insights into the functional consequences of mGlu4 potentiation.

Integrating these omics datasets with preclinical efficacy data from studies using this compound can help build a more complete picture of its mechanism of action and identify potential biomarkers of response or resistance. Advanced computational techniques and bioinformatics tools are essential for analyzing and integrating these complex and high-dimensional datasets, paving the way for a deeper understanding of mGlu4 biology and the therapeutic effects of its modulators.

Q & A

Q. What is the molecular mechanism of VU0477886, and how is its mGlu4 PAM activity quantified experimentally?

this compound acts as a metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator (PAM). Its potency (EC₅₀ = 95 nM) and efficacy (89% Glu Max) are typically measured using in vitro assays such as calcium flux or GTPγS binding in cell lines expressing mGlu4. Dose-response curves are critical to distinguish between potency and maximal efficacy, with controls for nonspecific modulation (e.g., glutamate-free conditions) .

Q. What pharmacokinetic properties make this compound suitable for central nervous system (CNS) studies?

The compound exhibits favorable blood-brain barrier penetration, with a brain-to-plasma ratio (Kp) of 1.3 in preclinical models. Researchers should validate this via LC-MS/MS analysis of plasma and brain homogenates after systemic administration, ensuring time-course studies to assess peak concentration (Tmax) and half-life .

Q. Which standard assays are recommended to confirm mGlu4 selectivity over other mGlu subtypes?

Use radioligand binding assays or functional screens (e.g., IP1 accumulation, cAMP modulation) across mGlu1–8 subtypes. Cross-validate with knockout models or selective antagonists (e.g., VU0415374 for mGlu5) to rule off-target effects. EC₅₀ ratios between mGlu4 and other subtypes should exceed 100-fold for selectivity .

Advanced Research Questions

Q. How should researchers design in vivo studies to evaluate this compound’s efficacy in Parkinson’s disease models?

  • Dose Selection : Base doses on in vivo EC₅₀ (scaled from in vitro data) and Kp values. Include a positive control (e.g., L-DOPA) and vehicle control.
  • Behavioral Endpoints : Use rotarod, open-field, or catalepsy tests, but ensure blinding and randomization to reduce bias.
  • Biomarkers : Measure striatal glutamate levels via microdialysis or ex vivo HPLC to correlate target engagement with efficacy .

Q. How can contradictory data on this compound’s efficacy across different Parkinson’s models be resolved?

  • Variable Analysis : Compare dosing regimens (acute vs. chronic), species-specific mGlu4 expression, and disease induction methods (e.g., 6-OHDA vs. MPTP models).
  • Pharmacodynamic (PD) Markers : Use receptor occupancy assays to confirm target engagement in discordant models.
  • Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data from independent studies, identifying covariates like age or genetic background .

Q. What methodologies address the compound’s potential tachyphylaxis or receptor desensitization in chronic studies?

  • Time-Course Experiments : Monitor behavioral and biochemical responses over weeks, comparing initial and late-phase effects.
  • In Vitro Desensitization Assays**: Pre-treat cells with this compound for 24–72 hours and re-stimulate with glutamate to measure reduced efficacy.
  • Alternative Dosing : Test pulsatile vs. continuous administration in animal models to mitigate tolerance .

Q. How can researchers optimize experimental conditions to distinguish allosteric modulation from orthosteric effects?

  • Glutamate Dependence : Perform assays with varying glutamate concentrations; PAMs enhance glutamate efficacy without activating receptors alone.
  • Schild Regression Analysis : Use competitive antagonists (e.g., MAP4) to confirm non-competitive interaction.
  • Mutagenesis Studies : Identify key residues in mGlu4’s allosteric binding pocket (e.g., transmembrane domain 3) to validate modulator specificity .

Data Analysis and Interpretation

Q. What statistical approaches are appropriate for analyzing dose-response relationships in this compound studies?

  • Nonlinear Regression : Fit data to a sigmoidal model (e.g., Hill equation) to calculate EC₅₀ and Hill slope.
  • Outlier Management : Use Grubbs’ test or robust regression for skewed datasets.
  • Multiplicity Correction : Apply Bonferroni or false discovery rate (FDR) adjustments for parallel endpoints (e.g., behavior and biochemistry) .

Q. How should cross-species differences in this compound’s pharmacokinetics be addressed in translational research?

  • Allometric Scaling : Predict human clearance and volume of distribution using preclinical PK data (mouse/rat) and species-specific cytochrome P450 activity.
  • In Vitro Metabolism Studies**: Use hepatocyte or microsome assays to identify major metabolites and interspecies variations.
  • Physiologically Based PK (PBPK) Modeling : Integrate tissue-specific Kp values and protein binding data to refine human dose projections .

Ethical and Reproducibility Considerations

Q. What steps ensure reproducibility of this compound findings across labs?

  • Detailed Protocols : Publish synthesis purity (>95% by HPLC), solvent formulations, and in vitro assay buffer compositions.
  • Open Data : Share raw dose-response curves and PK parameters in public repositories (e.g., ChEMBL).
  • Reagent Validation : Use commercially available mGlu4 plasmids with Certificates of Analysis and lot-specific activity reports .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.